(4-Methylmorpholin-2-yl)methanol
Overview
Description
(4-Methylmorpholin-2-yl)methanol: is a chemical compound with the molecular formula C6H13NO2 and a molecular weight of 131.17 g/mol . It is a derivative of morpholine, featuring a methyl group at the 4-position and a hydroxymethyl group at the 2-position of the morpholine ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Reduction of 4-Methylmorpholine-2-one: One common synthetic route involves the reduction of 4-methylmorpholine-2-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydroxylation of 4-Methylmorpholine: Another method involves the hydroxylation of 4-methylmorpholine using oxidizing agents like hydrogen peroxide (H2O2) in the presence of a catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity levels.
Chemical Reactions Analysis
(4-Methylmorpholin-2-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form formaldehyde or formic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The compound can be reduced to form 4-methylmorpholine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with various reagents, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles and solvents
Major Products Formed:
Formaldehyde or Formic Acid: (from oxidation)
4-Methylmorpholine: (from reduction)
Various Substituted Derivatives: (from substitution reactions)
Scientific Research Applications
(4-Methylmorpholin-2-yl)methanol: has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism by which (4-Methylmorpholin-2-yl)methanol exerts its effects depends on the specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
(4-Methylmorpholin-2-yl)methanol: can be compared with other similar compounds, such as:
Morpholine: The parent compound without the methyl group.
4-Methylmorpholine: The compound without the hydroxymethyl group.
3-Methylmorpholin-2-yl)methanol: A structural isomer with the methyl group at the 3-position.
Uniqueness: The presence of both the methyl group and the hydroxymethyl group in this compound gives it unique chemical properties compared to its analogs, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
(4-methylmorpholin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7-2-3-9-6(4-7)5-8/h6,8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTADGNSGCICTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70553098 | |
Record name | (4-Methylmorpholin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70553098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40987-46-0 | |
Record name | (4-Methylmorpholin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70553098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Methyl-2-morpholinyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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